molecular formula C10H14BNO3 B1456115 2-(Cyclopentyloxy)pyridine-3-boronic acid CAS No. 1621416-46-3

2-(Cyclopentyloxy)pyridine-3-boronic acid

Cat. No.: B1456115
CAS No.: 1621416-46-3
M. Wt: 207.04 g/mol
InChI Key: LDRWZRPZLPORCH-UHFFFAOYSA-N
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Description

2-(Cyclopentyloxy)pyridine-3-boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyridine ring substituted with a cyclopentyloxy group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Mechanism of Action

Target of Action

The primary target of 2-(Cyclopentyloxy)pyridine-3-boronic acid is the transition metal catalyst used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied method for forming carbon-carbon bonds, and it relies on the interaction between the transition metal catalyst and organoboron reagents like this compound .

Mode of Action

The Suzuki–Miyaura coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, the transition metal catalyst forms a bond with an electrophilic organic group . Following this, the transmetalation step occurs, where the this compound transfers its organic group from boron to the transition metal .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by this compound . This reaction allows for the formation of carbon-carbon bonds under mild and functional group tolerant conditions . The use of organoboron reagents like this compound in this reaction has been tailored for specific coupling conditions .

Pharmacokinetics

The stability of organoboron reagents like this compound is a key factor in their use in suzuki–miyaura coupling reactions .

Result of Action

The result of the action of this compound is the formation of new carbon-carbon bonds via the Suzuki–Miyaura coupling reaction . This enables the synthesis of a wide range of organic compounds, making this compound a valuable tool in organic synthesis .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction conditions, such as temperature and pH, can affect the efficiency of the reaction . Additionally, the stability of this compound can be influenced by factors such as exposure to air and moisture .

Biochemical Analysis

Biochemical Properties

2-(Cyclopentyloxy)pyridine-3-boronic acid plays a significant role in biochemical reactions, particularly in the context of Suzuki-Miyaura coupling reactions. This compound interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of carbon-carbon bonds. The boronic acid group in this compound can form reversible covalent bonds with diols and other nucleophiles, making it a versatile reagent in organic synthesis . Additionally, it has been observed to interact with palladium catalysts, enhancing the efficiency of cross-coupling reactions .

Cellular Effects

The effects of this compound on cellular processes are multifaceted. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of enzymes involved in metabolic pathways, leading to changes in the levels of various metabolites . Furthermore, it has been reported to affect the expression of genes related to oxidative stress and inflammation, thereby impacting cellular homeostasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the formation of covalent bonds with target biomolecules, such as enzymes and proteins. This interaction can lead to enzyme inhibition or activation, depending on the specific context . Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins . These molecular interactions contribute to the compound’s overall biochemical activity.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability and long-term impact on cellular function. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation over time, especially in the presence of moisture and light . Long-term studies have shown that this compound can have sustained effects on cellular processes, including prolonged modulation of enzyme activity and gene expression .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, this compound has been observed to have beneficial effects, such as enhancing metabolic activity and reducing oxidative stress . At higher doses, it can exhibit toxic effects, including cellular damage and inflammation . These findings highlight the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux by modulating the activity of key enzymes, leading to changes in the levels of metabolites . Additionally, it has been shown to interact with enzymes involved in the detoxification of reactive oxygen species, thereby contributing to cellular antioxidant defenses .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, allowing it to reach its target sites within the cell . Once inside the cell, this compound can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Additionally, this compound can be found in the nucleus, where it can modulate gene expression and other nuclear processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopentyloxy)pyridine-3-boronic acid can be achieved through several methods:

Industrial Production Methods

Industrial production of this compound typically involves large-scale palladium-catalyzed cross-coupling reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

2-(Cyclopentyloxy)pyridine-3-boronic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran and dimethylformamide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(Cyclopentyloxy)pyridine-3-boronic acid has several applications in scientific research:

Comparison with Similar Compounds

2-(Cyclopentyloxy)pyridine-3-boronic acid can be compared with other pyridine boronic acids and esters:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and selectivity in chemical reactions.

Properties

IUPAC Name

(2-cyclopentyloxypyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BNO3/c13-11(14)9-6-3-7-12-10(9)15-8-4-1-2-5-8/h3,6-8,13-14H,1-2,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDRWZRPZLPORCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(N=CC=C1)OC2CCCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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